N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-19(16,17)14-9-12(15)10-4-6-11(7-5-10)13-3-2-8-18-13/h2-8,12,14-15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCXPXWHNHOUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Attachment of the phenyl group: This step can be carried out using a Friedel-Crafts acylation reaction, where a furan derivative reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the hydroxyethyl group: This can be done through a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the furan-phenyl intermediate.
Formation of the methanesulfonamide moiety: This step involves the reaction of the hydroxyethyl intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives .
Scientific Research Applications
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide involves its interaction with specific molecular targets. The furan ring and phenyl group allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function . The hydroxyethyl and methanesulfonamide moieties can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds such as furfural, furfuryl alcohol, and furan carboxylic acids share the furan ring structure.
Phenyl derivatives: Compounds like phenylacetic acid and phenylalanine contain the phenyl group.
Methanesulfonamide derivatives: Compounds such as methanesulfonamide and N-methylmethanesulfonamide share the methanesulfonamide moiety.
Uniqueness
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the furan ring, phenyl group, hydroxyethyl group, and methanesulfonamide moiety in a single molecule allows for diverse interactions and applications that are not typically observed in simpler compounds .
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms and effects.
Chemical Structure and Properties
The compound features a furan moiety attached to a phenyl ring , which is further connected to a hydroxyethyl group and a methanesulfonamide group. This unique structure contributes to its diverse biological activities.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : this compound has shown cytotoxic effects against cancer cell lines, particularly through the induction of apoptosis and cell cycle arrest.
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Antimicrobial Properties : Furan derivatives, including this compound, have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria.
- Mechanism : The antibacterial effect is mediated through disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, although specific mechanisms remain under investigation.
Table 1: Summary of Biological Activities
Detailed Research Insights
- Caspase Activation : Studies have shown that this compound activates caspases 3 and 7, indicating its role in apoptotic pathways. For instance, one study reported that 70.5% activation of effector caspases occurred following treatment with the compound, compared to lower activation rates in controls .
- Cell Cycle Arrest : Analysis of cell cycle distribution revealed that a significant proportion of treated cells were arrested in the S phase, suggesting that the compound interferes with DNA synthesis or repair mechanisms .
- Minimum Inhibitory Concentration (MIC) : The MIC for various bacterial strains has been determined, showcasing the compound's potential as an antimicrobial agent. Specific values vary based on the bacterial strain but indicate effective concentrations for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
